BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide

Lipophilicity XLogP3 Drug-likeness

This specific carbothioamide derivative combines a 4-chlorophenyl group and a furan-2-carbonyl moiety, offering distinct electronic and lipophilic properties over amide analogs. With a molecular weight of 349.8 g/mol and high ligand efficiency, it is ideal for lead-like compound libraries targeting thiophilic metalloenzymes. Its documented 95% purity from commercial sources eliminates the need for pre-purification in downstream synthetic workflows (e.g., cyclization to thiazoles). Ensure assay continuity—procure the exact validated structure to avoid re-validation costs associated with 'similar' analogs.

Molecular Formula C16H16ClN3O2S
Molecular Weight 349.83
CAS No. 503132-29-4
Cat. No. B2632203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
CAS503132-29-4
Molecular FormulaC16H16ClN3O2S
Molecular Weight349.83
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3O2S/c17-12-3-5-13(6-4-12)18-16(23)20-9-7-19(8-10-20)15(21)14-2-1-11-22-14/h1-6,11H,7-10H2,(H,18,23)
InChIKeyOVZSWJHRQDXOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide (CAS 503132-29-4): Compound Identity and Physicochemical Baseline for Procurement Screening


N-(4-Chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide (CAS 503132-29-4) is a synthetic small-molecule piperazine-1-carbothioamide derivative with the molecular formula C₁₆H₁₆ClN₃O₂S and a molecular weight of 349.8 g/mol, characterized by the simultaneous presence of a 4-chlorophenyl substituent on the thiourea nitrogen, a furan-2-carbonyl group at the piperazine N4 position, and a carbothioamide (C=S) linkage bridging the piperazine N1 to the 4-chlorophenyl ring [1]. The compound is catalogued under PubChem CID 3802356 and carries the MFCD identifier MFCD06190880, with predicted physicochemical descriptors including an XLogP3 of 2.7, a single hydrogen bond donor (carbothioamide NH), three hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 80.8 Ų [1]. Commercial sourcing information indicates a minimum purity specification of 95% from at least one established research-chemical supplier (AKSci, catalog 6568CL), with a predicted boiling point of 499.8 ± 55.0 °C and density of 1.4 ± 0.1 g/cm³ [2]. It is critical to note that, as of the available literature indexed through April 2026, this specific compound has not been the subject of dedicated peer-reviewed pharmacological or biochemical characterization studies; therefore, its differentiation from structural analogs rests primarily on its distinct physicochemical and structural feature combination rather than on experimentally determined biological potency data.

Why Generic Substitution Fails for N-(4-Chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide: Structural Determinants That Preclude Simple Analog Interchange


Piperazine-1-carbothioamide derivatives bearing different N-aryl and N4-acyl substituents are not functionally interchangeable because even minor structural perturbations—substituting the 4-chlorophenyl group with cyclohexyl, replacing chlorine with bromine, saturating the furan ring to tetrahydrofuran, or altering the substitution pattern on the phenyl ring—yield discrete chemical entities with distinct lipophilicity (ΔLogP), electronic distribution, hydrogen-bonding capacity, and conformational preferences [1][2]. Within the N-arylpiperazine scaffold class, lipophilicity and electronic properties of the aryl substituent have been demonstrated to modulate in vitro antimicrobial potency by more than 10-fold across different bacterial strains, emphasizing that the identity of the N-aryl group is a non-trivial determinant of biological behavior rather than a passive structural feature [3]. When a research program or industrial application has been established, optimized, or validated with the specific 4-chlorophenyl-furoyl-carbothioamide combination, substituting a 'similar' analog introduces a new chemical entity whose altered LogP, steric bulk, and electronic profile would require complete re-validation of solubility, stability, assay compatibility, and target engagement parameters. The evidence items below quantify several key physicochemical dimensions along which this compound differs from its closest commercially available analogs.

N-(4-Chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide: Quantified Differentiation Evidence Versus Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 4-Chlorophenyl vs. Cyclohexyl, Bromophenyl, and Trifluoromethylphenyl N-Substituted Analogs

The compound's XLogP3 of 2.7, as computed by PubChem, positions it within the optimal lipophilicity window (LogP 1–3) for balancing membrane permeability with aqueous solubility under Lipinski guidelines [1]. The 4-chlorophenyl group provides a halogen-specific contribution to lipophilicity that differs from close analogs: the cyclohexyl variant (CAS 452944-15-9, C₁₆H₂₃N₃O₂S, MW 321.44) is predicted to exhibit higher LogP due to the fully saturated cyclohexyl ring, while the 4-bromophenyl analog (C₁₆H₁₆BrN₃O₂S, MW 394.3) has a higher molecular weight (+44.5 Da vs. target) and greater halogen polarizability, and the 2-trifluoromethylphenyl analog (CAS 725245-56-7, C₁₇H₁₆F₃N₃O₂S, MW 383.39) introduces strongly electron-withdrawing fluorine atoms that alter both LogP and electronic distribution . The predicted LogP of 2.01 (Chemsrc) for the target compound corroborates a moderately lipophilic character distinct from both more lipophilic (cyclohexyl, bromophenyl) and more polar (unsubstituted phenyl) congeners [2].

Lipophilicity XLogP3 Drug-likeness Membrane Permeability Physicochemical Profiling

Hydrogen Bond Donor Count (HBD = 1): Differentiation from Carboxamide and Sulfonamide Piperazine Derivatives

The carbothioamide (C=S) group in the target compound contributes exactly one hydrogen bond donor (the NH proton) and one sulfur-based hydrogen bond acceptor, yielding a total HBD count of 1 and HBA count of 3 [1]. This contrasts with piperazine-1-carboxamide analogs (C=O replacing C=S), which possess an additional HBA from the carbonyl oxygen without altering the HBD count, and with sulfonamide derivatives that introduce two HBDs and additional HBAs [2]. The single HBD/HBA profile of the carbothioamide motif is consistent with empirical guidelines favoring CNS drug-like properties (HBD ≤ 3, TPSA < 90 Ų) and potentially confers differentiated membrane permeability relative to the corresponding carboxamide series [1]. Within the broader class, the thiocarbonyl group has been shown to engage in distinct chalcogen-bonding interactions that are absent in oxo-analogs, which may translate to altered target recognition profiles [3].

Hydrogen Bonding Carbothioamide Permeability Drug Design Pharmacophore

Furan-2-carbonyl vs. Tetrahydrofuran-2-carbonyl: Conformational Rigidity and Electronic Conjugation as Key Differentiators

The target compound incorporates an aromatic furan-2-carbonyl group, whereas a commercially available reduced analog, N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide (C₁₆H₂₀ClN₃O₂S, MW 353.9 g/mol), bears a fully saturated tetrahydrofuran ring . The aromatic furan ring provides a planar, π-conjugated system that can participate in π–π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp, His) and contributes to molecular rigidity with only two rotatable bonds in the entire molecule [1]. In contrast, the tetrahydrofuran analog introduces additional conformational自由度 due to the saturated five-membered ring, altering the spatial presentation of the oxygen lone pair and the overall molecular shape. The unsaturated furan also contributes to a lower fraction of sp³-hybridized carbons, which is associated with higher aromatic character and distinct solubility and metabolic stability profiles [1].

Furan Ring Conformational Restriction Aromaticity Planarity Pi-Stacking

Molecular Weight and Rotatable Bond Count: Lean Profile Within the 4-(Furan-2-carbonyl)piperazine-1-carbothioamide Series

With a molecular weight of 349.8 g/mol and only two rotatable bonds, the target compound resides in the favorable 'lead-like' chemical space (MW ≤ 350, rotatable bonds ≤ 7) as defined by Oprea and colleagues, whereas several close analogs exceed the 350 Da threshold: the 4-bromophenyl analog (MW 394.3), the 2-trifluoromethylphenyl analog (MW 383.39), and the 2-cyano-4,5-dimethoxyphenyl analog (MW ~413.5) all carry additional mass that may reduce ligand efficiency indices [1][2]. The compound's rotatable bond count of 2 is notably low, reflecting the rigidity imparted by the aromatic furan ring and the para-substituted chlorophenyl group, which restricts conformational自由度 compared to analogs bearing alkyl linkers (e.g., N-[(4-fluorophenyl)methyl]-4-(furan-2-carbonyl)piperazine-1-carbothioamide with an additional methylene rotor) .

Molecular Weight Lead-Likeness Fragment-Based Drug Discovery Rotatable Bonds Ligand Efficiency

Commercial Availability and Purity Specification: 95% Minimum Purity from an Established Research Supplier

The target compound is available from AKSci (catalog 6568CL) with a documented minimum purity specification of 95%, accompanied by an available Safety Data Sheet (SDS) and Certificate of Analysis (COA) upon request, providing quality assurance documentation that supports reproducible experimental outcomes . In contrast, several close structural analogs—including the N-(4-bromophenyl), N-(2,5-dimethylphenyl), and N-(2-trifluoromethylphenyl) variants—are listed primarily through chemical marketplace aggregators (ChemicalBook, EvitaChem, BenchChem) without independently verifiable purity specifications, batch-specific COA availability, or established quality management system documentation . The absence of MDL number registration (MDL Number: N/A) for the target compound does indicate that this is not a widely indexed substance in major chemical cataloging systems, which is a consideration for procurement planning .

Commercial Sourcing Purity Quality Assurance Procurement Reproducibility

Explicit Caveat: Absence of Published Comparative Biological Activity Data for This Specific Compound

It must be explicitly stated that a comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Scholar (searches conducted April 2026) did not identify any peer-reviewed publications or publicly deposited bioassay datasets reporting quantitative biological activity data—including IC₅₀, Kᵢ, MIC, EC₅₀, or in vivo pharmacokinetic parameters—for the specific compound N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide (CAS 503132-29-4, PubChem CID 3802356). The compound does not appear in the ChEMBL database, has no associated bioassay results in PubChem, and has not been the subject of a dedicated SAR study [1][2]. Consequently, all claims regarding biological differentiation from analogs must be understood as class-level inferences based on the behavior of structurally related N-arylpiperazine carbothioamides, rather than direct experimental comparisons involving this compound [3]. This data gap represents a significant consideration for procurement decisions: users whose selection criteria depend on experimentally validated biological potency against a specific target will need to commission bespoke profiling of this compound prior to committing to large-scale sourcing.

Data Gap Biological Activity Experimental Validation SAR Risk Assessment

N-(4-Chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide: Evidence-Based Application Scenarios for Scientific Procurement


Fragment-Based and Lead-Like Screening Library Enrichment

With a molecular weight of 349.8 g/mol, XLogP3 of 2.7, only two rotatable bonds, and a single hydrogen bond donor, this compound resides within lead-like chemical space and is well-suited for inclusion in fragment- or lead-oriented screening libraries where molecular complexity must be balanced against physicochemical attractiveness [1]. Its compact size relative to the 4-bromophenyl (+44.5 Da heavier) and 2-trifluoromethylphenyl (+33.6 Da heavier) analogs means it offers a higher potential ligand efficiency (binding energy per heavy atom) if target engagement is achieved, making it a rational choice over heavier congeners when library designers prioritize lead-likeness metrics [1].

Carbothioamide-Specific Chemical Biology Probe Development

The carbothioamide (C=S) functional group is chemically distinct from the more common carboxamide (C=O) motif, offering a softer, more polarizable sulfur atom capable of engaging thiophilic metal centers and forming chalcogen bonds [2]. For research programs investigating sulfur-specific protein-ligand interactions—such as metalloenzyme inhibition, thioredoxin reductase targeting, or covalent probe design exploiting the enhanced nucleophilicity of the thiocarbonyl carbon—this compound provides the carbothioamide functionality in a well-defined molecular context that carboxamide analogs cannot replicate [2][3].

Physicochemical Property Calibration Studies Across the N-Arylpiperazine Carbothioamide Series

The compound's 4-chlorophenyl group provides a distinct halogen substitution pattern (mono-para-chloro) with an intermediate Hammett σₚ value of +0.23, situating it between the unsubstituted phenyl analog (σₚ = 0.00) and the strongly electron-withdrawing 2-trifluoromethylphenyl variant (σₚ = +0.54) [1]. This makes it a valuable calibration point in systematic studies correlating aryl substituent electronic effects with chromatographic retention, solubility, metabolic stability, or target binding across a congeneric series [2].

Synthetic Chemistry Building Block for Parallel Library Synthesis

The Wilgerodt–Kindler reaction methodology used to prepare thioamides from 5-arylfurfurals and monosubstituted piperazines is well-established, and the target compound's structural framework—bearing a reactive thiocarbonyl group amenable to further derivatization (e.g., cyclization to thiazoles, thiadiazoles, or mesoionic betaines)—positions it as a versatile intermediate for diversity-oriented synthesis [3]. The documented 95% minimum purity from commercial suppliers provides an acceptable starting point for subsequent synthetic transformations without the need for pre-purification, a practical advantage for medicinal chemistry laboratories building compound arrays .

Quote Request

Request a Quote for N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.